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Compound of Interest

Compound Name:
6-Bromo-3-hydroxy-1,3-dihydro-2-

benzofuran-1-one

CAS No.: 1225206-60-9

Cat. No.: B1377244 Get Quote

Executive Summary & Molecular Identity
6-bromo-3-hydroxyphthalide (often referred to as 5-bromo-2-formylbenzoic acid in its open

form) represents a class of "pseudo-acids" widely used as intermediates in the synthesis of

bioactive phthalides (e.g., n-butylphthalide analogs).

Its stability is not a static property but a dynamic equilibrium defined by Ring-Chain

Tautomerism. Unlike standard impurities, the "degradation" of this molecule is often a reversible

thermodynamic shift between its cyclic lactol form (neutral, non-polar) and its open-chain

formyl-benzoic acid form (polar, acidic).

Core Structure: 6-bromo-isobenzofuran-1(3H)-one-3-ol.

Thermodynamic Driver: The entropy-driven cyclization vs. enthalpy-driven solvation of the

open carboxylate.

Critical Instability Factor: Sensitivity to basic pH and protic solvents, which drive irreversible

oxidation or Cannizzaro-type disproportionation.

Thermodynamic Principles: The Ring-Chain
Equilibrium
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The fundamental stability parameter for 6-bromo-3-hydroxyphthalide is the tautomeric

equilibrium constant (

).

In the solid state, 6-bromo-3-hydroxyphthalide exists almost exclusively as the closed lactol

(cyclic hemiacylal) due to intramolecular hydrogen bonding and lattice energy stabilization. In

solution, the equilibrium shifts based on solvent polarity and pH.

Substituent Effects (The 6-Bromo Influence)
The bromine atom at position 6 exerts a strong electron-withdrawing effect (

effect) on the benzene ring.

Acidity Modulation: The bromine stabilizes the carboxylate anion of the open form (5-bromo-

2-formylbenzoate). This lowers the

of the open form compared to unsubstituted 3-hydroxyphthalide (

).

Equilibrium Shift: In neutral organic solvents, the closed form remains favored. However, in

aqueous buffers at pH > 5, the equilibrium shifts aggressively toward the open carboxylate

form due to the stabilized anion.

Solvent-Dependent Stability
Aprotic Solvents (DMSO, MeCN, DCM): Stabilize the Closed Form. The intramolecular H-

bond between the C3-OH and the carbonyl oxygen is preserved.

Protic Solvents (Water, MeOH): Stabilize the Open Form via intermolecular H-bonding and

solvation of the carboxylic acid/aldehyde moieties.

Degradation Pathways & Kinetic Stability
While the tautomerism is reversible, it exposes the molecule to irreversible degradation. The

open aldehyde form is the reactive species responsible for chemical instability.
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Oxidation (Primary Pathway)
The open-chain aldehyde is susceptible to autoxidation to 6-bromophthalic anhydride (in dry

media) or 6-bromophthalic acid (in wet media). This reaction is accelerated by trace metals and

basic pH.

Disproportionation (Cannizzaro)
Under basic conditions (pH > 10), the open aldehyde undergoes intermolecular hydride

transfer, resulting in a mixture of 6-bromophthalide (reduced) and 6-bromophthalic acid

(oxidized).

Dehydration
In the presence of strong acids or elevated temperatures in dry solvents, two molecules of the

lactol condense to form the ether-linked dimer 3,3'-oxybis(6-bromophthalide).

Visualization of Pathways
The following diagram illustrates the dynamic equilibrium and irreversible sinks.
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Caption: Dynamic equilibrium between closed lactol and open acid forms, leading to

irreversible oxidative and reductive degradation pathways.

Experimental Characterization Protocols
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To rigorously assess the stability of 6-bromo-3-hydroxyphthalide derivatives, the following

protocols are recommended. These distinguish between reversible tautomerism and

irreversible degradation.

Protocol: NMR-Based Tautomer Ratio Determination
Objective: Quantify

in formulation solvents.

Method:

Dissolve 10 mg of derivative in 0.6 mL of deuterated solvent (DMSO-

, Acetone-

, and D

O/NaOD mixtures).

Acquire

H NMR (400 MHz+).

Target Signals:

Closed Form: Doublet/Singlet at

6.5–7.0 ppm (C3-H).

Open Form: Singlet at

10.0–10.5 ppm (Aldehyde CHO).

Calculation: Integrate signals to determine molar ratio. Note that rapid exchange in D

O may broaden peaks; cooling to 278 K can sharpen signals.

Protocol: Forced Degradation (Stress Testing)
Objective: Establish stability limits for processing.
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Workflow:

Stress Condition Conditions
Expected
Degradant

Analytical Marker
(HPLC)

Acid Hydrolysis 0.1 N HCl, 60°C, 4h 3,3'-Oxybis dimer
Increased RRT (Non-

polar)

Base Hydrolysis 0.1 N NaOH, RT, 1h 6-Bromophthalic acid
Decreased RRT

(Polar/Acidic)

Oxidation

3% H

O

, RT, 2h

6-Bromophthalic acid M-H peak at [M+16]

Thermal (Solid) 80°C, 7 days Anhydride formation Loss of water (-18 Da)

Protocol: HPLC Method for Stability
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.

Mobile Phase A: 0.1% Formic Acid in Water (Low pH keeps equilibrium towards

closed/neutral form, improving peak shape).

Mobile Phase B: Acetonitrile.[1]

Gradient: 5% B to 95% B over 15 min.

Note: Avoid phosphate buffers at pH > 6, as they will split the peak due to on-column

ionization/ring-opening.

Synthesis & Purification Implications[2][3][4][5]
The thermodynamic instability of the hydroxy group dictates the synthetic strategy for

derivatives.

Synthesis: Typically achieved by hydrolysis of 3,6-dibromophthalide or bromination of 3-

hydroxyphthalide.
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Purification:

Avoid: Recrystallization from basic alcohols (leads to open-chain esters).

Preferred: Recrystallization from Water/Acetone mixtures with trace acid (HCl) to force the

equilibrium to the stable, closed lactol precipitate.

Storage: Store under inert gas (Argon) at 2-8°C. The solid is hygroscopic; absorbed water

facilitates ring-opening and subsequent oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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